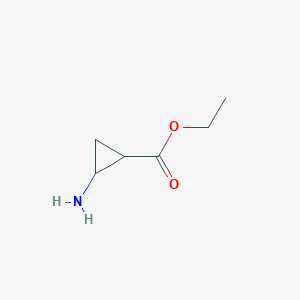
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol
描述
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 4, a methyl group at position 1, and a hydroxymethyl group at position 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol typically involves the iodination of 1-methyl-1H-pyrazole followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 1-methyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent to form 4-iodo-1-methyl-1H-pyrazole. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (4-Iodo-1-methyl-1H-pyrazol-5-yl)methane.
Substitution: The iodine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of 4-iodo-1-methyl-1H-pyrazole-5-carboxaldehyde or 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methane.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学研究应用
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The iodine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity towards molecular targets.
相似化合物的比较
- (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
- (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol
- (4-Fluoro-1-methyl-1H-pyrazol-5-yl)methanol
Comparison:
- Uniqueness: The presence of the iodine atom in (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol imparts unique chemical properties such as higher molecular weight and increased reactivity compared to its bromo, chloro, and fluoro counterparts.
- Reactivity: The iodine atom is more reactive in substitution reactions compared to bromine, chlorine, and fluorine, making this compound a versatile intermediate in organic synthesis.
- Biological Activity: The biological activity of these compounds can vary significantly due to differences in their electronic and steric properties. The iodine-containing compound may exhibit distinct pharmacological profiles compared to its halogenated analogs.
属性
IUPAC Name |
(4-iodo-2-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEANBYYMSWKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate](/img/structure/B7899916.png)





![tert-butyl 3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B7899962.png)


![Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B7899977.png)



![[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B7899986.png)
